5-Oxo-3-phenylproline
CAS No.: 904817-37-4
Cat. No.: VC3179927
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904817-37-4 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | (2S)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8?,10-/m0/s1 |
| Standard InChI Key | VJHDVBWGNFOKAT-HTLJXXAVSA-N |
| Isomeric SMILES | C1C([C@H](NC1=O)C(=O)O)C2=CC=CC=C2 |
| SMILES | C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2 |
Introduction
5-Oxo-3-phenylproline is a derivative of the amino acid proline, featuring a phenyl group attached to the third carbon of the proline ring and an oxo group at the fifth position. This structural modification imparts distinct chemical and biological properties to the molecule, making it a subject of interest in various fields of research, including medicinal chemistry and biochemical applications.
Synthesis Methods
The synthesis of 5-Oxo-3-phenylproline typically involves the cyclization of N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine under phase transfer catalysis conditions. While industrial production methods are not extensively documented, laboratory synthesis techniques can be scaled up with appropriate modifications to reaction conditions and catalysts.
Chemical Reactions and Derivatives
5-Oxo-3-phenylproline undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can form carboxylic acids or ketones using agents like potassium permanganate. Reduction converts the oxo group to a hydroxyl group, forming 5-hydroxy-3-phenylproline, using reagents such as sodium borohydride. Substitution reactions introduce functional groups onto the phenyl ring.
| Reaction Type | Products | Reagents |
|---|---|---|
| Oxidation | Carboxylic acids or ketones | Potassium permanganate, Chromium trioxide |
| Reduction | Alcohols (e.g., 5-hydroxy-3-phenylproline) | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Halogenated or nitrated derivatives | Bromine, Nitric acid |
Endothelin Receptor Ligands
Derivatives of 5-Oxo-3-phenylproline have been explored as endothelin receptor ligands, particularly targeting the ET A subtype. These compounds show potential in cancer therapeutics due to the role of endothelin receptors in tumor proliferation and angiogenesis.
| Compound | Binding Affinity (K_i) | Selectivity |
|---|---|---|
| 31h | 3.3 ± 1.1 µM | ET A |
| 15a | No affinity | - |
Antibacterial Agents
cis-5-phenyl prolinates have been synthesized and tested for inhibiting Staphylococcus aureus sortase SrtA, an enzyme crucial for bacterial virulence. These compounds demonstrate potential as leads for new antibacterial therapies.
| Compound Type | Activity | Target Enzyme |
|---|---|---|
| Vinyl sulfonyl prolinates | Inhibitory | SrtA |
Antiplatelet and Antithrombotic Activity
Derivatives of 5-Oxo-3-phenylproline have shown antiplatelet and antithrombotic activities. In vitro studies indicate that certain derivatives effectively inhibit platelet aggregation, suggesting their potential use in treating thrombotic disorders.
| Compound | IC₅₀ (µM) | Toxicity (LD₅₀) |
|---|---|---|
| 10a | 0.25 | >3 g/kg |
| 12 | 0.15 | >3 g/kg |
Peptide Synthesis
The structural versatility of 5-Oxo-3-phenylproline makes it an attractive building block for peptide synthesis. Its ability to form stable conformations allows for the creation of diverse peptide libraries that can be screened for various biological activities.
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